molecular formula C9H8N4O3 B1302841 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 849925-05-9

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1302841
CAS No.: 849925-05-9
M. Wt: 220.18 g/mol
InChI Key: DMKXMTRMGQYKFM-UHFFFAOYSA-N
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Description

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 849925-05-9) is a high-purity heterocyclic compound with significant relevance in medicinal chemistry and materials science research. This compound features a molecular formula of C9H8N4O3 and a molecular weight of 220.19 g/mol, integrating both pyrazine and 1,2,4-oxadiazole ring systems connected through a propanoic acid linker . The distinct molecular architecture, characterized by the coplanar orientation of the heterocyclic rings and the rotational flexibility of the carboxyl group, facilitates diverse intermolecular interactions and crystal packing arrangements, as evidenced by related structural analogs . Compounds containing the 1,2,4-oxadiazole moiety are extensively investigated for their antimicrobial potential, with recent studies demonstrating that structurally similar 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives exhibit substantial in vitro efficacy against pathogenic strains such as Staphylococcus aureus , Escherichia coli , and Candida albicans . The presence of the 1,2,4-oxadiazole ring makes this compound a valuable scaffold in drug discovery, particularly for developing novel anti-infective agents . Furthermore, its structural features, including multiple hydrogen bond acceptors and a free carboxylic acid group, render it a versatile building block for designing luminescent materials, liquid crystals, and other functional materials . This product is provided for research and development purposes only and is strictly not intended for diagnostic, therapeutic, or human consumption use. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-8(15)2-1-7-12-9(13-16-7)6-5-10-3-4-11-6/h3-5H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKXMTRMGQYKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375586
Record name 3-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849925-05-9
Record name 3-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid has shown promise as a scaffold for developing novel therapeutic agents. Research indicates its potential as an anti-cancer agent due to its ability to interact with cellular pathways involved in tumor growth. For instance:

  • Case Study: A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer proliferation, suggesting its role as a lead compound for further drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

  • Research Findings: A study indicated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in antibiotic development .

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials due to its unique electronic properties.

  • Application Example: Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryPotential anti-cancer agentInhibits kinases involved in cancer proliferation
Antimicrobial ActivityEffective against bacterial pathogensSignificant activity against Staphylococcus aureus
Material ScienceEnhances properties of polymersImproved thermal stability in composites

Mechanism of Action

The mechanism of action of 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can enhance binding affinity to biological targets. The pyrazine ring can also participate in coordination with metal ions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations :

  • Yield : Aliphatic substituents (e.g., isopropyl) yield moderately (47%), while aromatic groups (e.g., 4-methoxyphenyl) show comparable yields (~46%) .
  • Electronic Effects: Electron-donating groups (e.g., methoxy) may enhance solubility, whereas electron-withdrawing groups (e.g., halogens) are absent in the listed compounds but are known to influence reactivity .
  • Steric Effects : Bulky substituents like tert-butyl may reduce synthetic efficiency due to steric hindrance .

Crystallographic and Conformational Analysis

The pyridin-3-yl analog, 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, exhibits a near-coplanar arrangement between the pyridine and oxadiazole rings (dihedral angle = 11.3°), favoring π-π stacking and crystalline stability .

Key Observations :

  • Antimicrobial Activity : Chlorinated derivatives (e.g., 3,5-dichloro-4-hydroxyphenyl) exhibit selective antimicrobial effects, suggesting halogenation enhances bioactivity .
  • Pyrazine Derivatives: Limited bioactivity data exist for the pyrazine analog, highlighting a gap for future research.

Physicochemical Properties

  • Solubility : Thiophene-containing derivatives (e.g., thiophen-2-yl) may exhibit higher lipid solubility due to sulfur’s hydrophobic character .
  • Acidity: The propanoic acid moiety ensures pH-dependent ionization, critical for bioavailability. Substituents like methoxy groups may reduce acidity slightly compared to electron-withdrawing groups .

Biological Activity

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₈N₄O₃
  • Molecular Weight : 220.19 g/mol
  • CAS Number : 849925-05-9
  • Melting Point : >155 °C (dec.) .

Research indicates that this compound exhibits its biological effects primarily through the inhibition of Class I PI3-kinase enzymes. This pathway is crucial in various cellular processes including proliferation, survival signaling, and angiogenesis, making it a target for cancer therapy and other diseases characterized by dysregulated cell growth .

Antitumor Activity

Studies have demonstrated that compounds similar to this compound possess potent anti-tumor properties. They inhibit the uncontrolled proliferation associated with malignancies by targeting specific isoforms of PI3K, particularly Class Ia PI3Kα and PI3Kβ .

Anti-inflammatory Effects

Compounds derived from the oxadiazole framework have been associated with anti-inflammatory activity. They may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating inflammatory pathways without inducing significant genotoxic effects .

Case Study 1: Inhibition of Tumor Growth

In a preclinical study involving tumor-bearing mice, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor cell invasion and metastasis through PI3K pathway modulation .

Case Study 2: Safety Profile Assessment

A safety assessment using the Ames test indicated that while some derivatives exhibited weak mutagenic activity, modifications to the chemical structure of this compound significantly reduced this response. This suggests that careful chemical modification can enhance therapeutic efficacy while minimizing genotoxic risks .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
3-(3-Pyrazin-2-yl)-1,2,4-Oxadiazol-5-Yl Propanoic Acid849925-05-9220.19 g/molAntitumor activity via PI3K inhibition
2-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-Yl) Ethanolamine Hydrochloride1185298-52-5227.65 g/molPotential anti-inflammatory effects
(3-(Pyrazin-2-Yl)-1,2,4-Oxadiazol-5-Yl) Methanamine1157834-49-5177.16 g/molInvestigated for similar antitumor properties

Q & A

What are the common synthetic routes for 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The compound is synthesized via multistep reactions, typically involving cyclization of precursor amides or nitriles with hydroxylamine to form the 1,2,4-oxadiazole ring. Key steps include:

  • Precursor Preparation : Reacting pyrazine-2-carbonitrile with hydroxylamine to form an amidoxime intermediate.
  • Cyclization : Using dehydrating agents (e.g., DCC or CDI) to form the oxadiazole ring.
  • Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the product. For example, yields of 40–63% were achieved for structurally similar oxadiazole derivatives using reversed-phase HPLC with acetonitrile/water gradients .
    Optimization Strategies :
  • Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Use : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity (hypothesized based on analogous oxadiazole syntheses) .

What spectroscopic and analytical methods are used to confirm the structure of this compound?

Basic Research Question
Structural confirmation relies on a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for the pyrazine ring protons appear at δ 8.5–9.5 ppm (aromatic region). The propanoic acid chain shows triplet signals for CH₂ groups (δ 2.5–3.5 ppm) and a carboxylic acid proton (δ ~12 ppm, broad) .
    • ¹³C NMR : The oxadiazole ring carbons resonate at 165–175 ppm (C=N and C-O), while the pyrazine carbons appear at 140–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., C₁₀H₉N₃O₃ requires [M+H]⁺ = 220.0721) .
  • Infrared (IR) Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O of carboxylic acid) and 1600–1650 cm⁻¹ (C=N of oxadiazole) .

How can the crystal structure of this compound be determined, and what challenges arise during refinement?

Advanced Research Question
Methodology :

  • Data Collection : Use a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For the title compound, 8147 reflections were measured, with 1138 unique reflections after merging .
  • Space Group Assignment : Orthorhombic system (Pna2₁) with unit cell parameters a = 6.1298 Å, b = 6.8194 Å, c = 23.426 Å .
  • Refinement : SHELXL software refines structures using least-squares minimization. Challenges include:
    • Disorder in Flexible Chains : The propanoic acid moiety may exhibit rotational disorder, requiring constrained refinement.
    • Hydrogen Bonding Networks : Accurate modeling of O–H···N interactions between carboxylic acid and pyrazine groups .
      Key Metrics : Final R-factor = 0.034, wR = 0.083, indicating high precision .

What role does this compound play as a ligand in coordination chemistry, particularly with lanthanides?

Advanced Research Question
The compound acts as a multidentate ligand via:

  • Carboxylic Acid Group : Coordinates to metal ions (e.g., Nd³⁺) in a monodentate or bridging mode.
  • Oxadiazole Ring : The N-atoms participate in π-backbonding with transition metals.
    Case Study : In a Nd(III) complex, the ligand forms a pseudosymmetric structure with three distinct coordination modes (κ³O,O’:O’, κO, and κ²O,O’), stabilized by hydrogen bonds and π-π stacking .
    Applications : Such complexes are explored for luminescent materials due to lanthanides’ sharp emission bands .

Are there computational approaches to predict the reactivity or electronic properties of this oxadiazole derivative?

Advanced Research Question
Density Functional Theory (DFT) :

  • Electrostatic Potential Maps : Identify nucleophilic (oxadiazole N-atoms) and electrophilic (carboxylic acid H) sites .
  • Frontier Molecular Orbitals : The HOMO is localized on the oxadiazole ring, while the LUMO resides on the pyrazine group, suggesting charge-transfer interactions in metal complexes .
    Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMF mixtures to predict solubility trends.

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